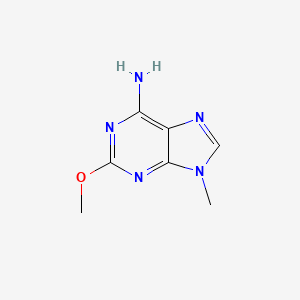

2-Methoxy-9-methyl-9H-purin-6-amine

CAS No.: 61494-91-5

Cat. No.: VC15992137

Molecular Formula: C7H9N5O

Molecular Weight: 179.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61494-91-5 |

|---|---|

| Molecular Formula | C7H9N5O |

| Molecular Weight | 179.18 g/mol |

| IUPAC Name | 2-methoxy-9-methylpurin-6-amine |

| Standard InChI | InChI=1S/C7H9N5O/c1-12-3-9-4-5(8)10-7(13-2)11-6(4)12/h3H,1-2H3,(H2,8,10,11) |

| Standard InChI Key | CZVNWPMUKQGDDC-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=NC2=C(N=C(N=C21)OC)N |

Introduction

2-Methoxy-9-methyl-9H-purin-6-amine is a purine derivative with a unique molecular structure, featuring a methoxy group and a methyl group attached to the purine ring. Its chemical formula is reported as CHNO, although there is some discrepancy in the literature, with another source suggesting CHNO . This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting various biological pathways.

Synthesis Methods

The synthesis of 2-Methoxy-9-methyl-9H-purin-6-amine typically involves multi-step organic reactions. Common methods include starting from 6-chloro-9-methyl-9H-purines or 2-chloro-N-methoxy-9-methyl-9H-purin-6-amines, followed by nucleophilic aromatic substitution .

Biological Activity and Applications

Research indicates that 2-Methoxy-9-methyl-9H-purin-6-amine exhibits significant biological activities, particularly as an inhibitor of certain enzymes involved in cellular processes. Its structural features suggest potential interactions with purinergic receptors, which are crucial in numerous physiological functions, including neurotransmission and immune responses.

| Biological Activity | Potential Applications |

|---|---|

| Enzyme Inhibition | Therapeutic agents targeting various biological pathways |

| Purinergic Receptor Interaction | Neurotransmission and immune responses modulation |

Comparison with Similar Compounds

Several compounds share structural similarities with 2-Methoxy-9-methyl-9H-purin-6-amine, including 2-Amino-6-methylpurine, 9-Methyladenine, and 2-Methoxyadenine. The presence of both a methoxy and a methyl group distinguishes 2-Methoxy-9-methyl-9H-purin-6-amine from these compounds, potentially enhancing its biological activity and selectivity for specific targets.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-6-methylpurine | CHN | Lacks methoxy group; simpler structure |

| 9-Methyladenine | CHN | Similar core but different substituents |

| 2-Methoxyadenine | CHNO | Contains methoxy group at position 2 |

| 8-Methoxy-7-methylpurine | CHNO | Contains additional methyl group at position 7 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume